5-acetamido-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves a multi-step processThis reaction is often catalyzed by copper(I) salts to yield 1,2,3-triazoles . The specific synthesis of this compound may involve the use of benzyl azide and an appropriate alkyne under controlled conditions to form the triazole ring, followed by acetylation and amidation steps to introduce the acetamido and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar biological activities.
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Uniqueness
N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzyl and acetamido groups contribute to its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H17N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-acetamido-N-benzyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-13(24)20-17-16(18(25)19-12-14-8-4-2-5-9-14)21-22-23(17)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,25)(H,20,24) |
InChI Key |
OKOZCZIKTFXTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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